molecular formula C₁₂H₂₀O₆ B020219 2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose CAS No. 20880-92-6

2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose

Cat. No. B020219
CAS RN: 20880-92-6
M. Wt: 260.28 g/mol
InChI Key: PSSHGMIAIUYOJF-XBWDGYHZSA-N
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Description

Synthesis Analysis

The synthesis of 2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose involves treating D-fructose with dimethyl acetals, typically under acidic conditions. This process leads to the selective protection of the hydroxyl groups at positions 2,3 and 4,5 of the fructose molecule. One study outlines the synthesis and structural elucidation of sulfate esters of fructose and its isopropylidene derivatives, showcasing the methodology and chemical reactivity of these compounds (Popek & Lis, 2002).

Molecular Structure Analysis

X-ray crystallography has played a crucial role in understanding the molecular structure of 2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose. The crystal and molecular structures of its sulfate esters were determined, revealing a twist boat conformation for the pyranose rings in diisopropylidene derivative salts. Such structural insights are crucial for understanding the reactivity and interaction of this compound with other molecules (Popek & Lis, 2002).

Chemical Reactions and Properties

The protected hydroxyl groups in 2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose allow for selective reactions at other sites of the molecule, making it a versatile reagent in organic synthesis. For instance, its involvement in the preparation of Amadori derived peptides and the synthesis of various carbohydrate derivatives illustrates its reactivity and application in creating complex molecular architectures (Stefanowicz et al., 2010).

Scientific Research Applications

  • Photolytic Properties : It serves as a sugar nitrate useful for its photolytic properties (Binkley & Koholic, 1984).

  • Peptide Synthesis : Its crystalline hydrate form is a new, convenient, and stable reagent for solid phase synthesis of peptides (Stefanowicz et al., 2010).

  • Selective Oxidation of Alcohols : Used as an asymmetric epoxidation catalyst for selective oxidation of secondary alcohols to ketones (Gonsalvi, Arends, & Sheldon, 2002).

  • Structural Analysis : Its X-ray crystal structure demonstrates that it is a derivative of the naturally occurring carbohydrate D-fructose (Watkins et al., 1990).

  • Polyhydroxylated Pyrrolidines Synthesis : Used in the synthesis of new tri-orthogonally protected 2,5-dideoxy-2,5-iminohexitols (Izquierdo, Plaza, & Yáñez, 2007).

  • Three-Dimensional Network Formation : A compound synthesized from it exhibits a twist-boat conformation, linking molecules into a three-dimensional network (Huo et al., 2010).

  • Educational Application : Its preparation from sucrose is simple, cost-effective, and useful for undergraduate chemistry education (Ferreira, Silva, & Perrone, 2001).

  • Enantioselective Ketone Catalysis : Utilized in the synthesis of enantioselective ketone catalysts for epoxidation (Tu, Frohn, Wang, & Shi, 2003).

properties

IUPAC Name

[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O6/c1-10(2)15-7-5-14-12(6-13)9(8(7)16-10)17-11(3,4)18-12/h7-9,13H,5-6H2,1-4H3/t7-,8-,9+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSHGMIAIUYOJF-XBWDGYHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2COC3(C(C2O1)OC(O3)(C)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diacetonefructose

CAS RN

20880-92-6
Record name 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20880-92-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Topiramate related compound A [USP]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3:4,5-Di-O-isopropylidene-beta -D-fructopyranose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.098
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,3:4,5-DI-O-ISOPROPYLIDENE-.BETA.-D-FRUCTOPYRANOSE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
AO Jasim, KF Ali, JH Tomma - Journal of Pharmaceutical Sciences …, 2018 - researchgate.net
Background: Isoxazoles are an important class of five-membered unsaturated heterocyclic compounds. They show several applications in diverse areas such as pharmaceuticals, …
Number of citations: 2 www.researchgate.net
T Lis, A Weichsel - Acta Crystallographica Section C: Crystal …, 1987 - scripts.iucr.org
(IUCr) Structure of 2,3:4,5-di-O-isopropylidene--D-fructopyranose Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers (organic compounds) …
Number of citations: 15 scripts.iucr.org
AI Mohammed, NH Mansoor, JH Mohammed - Kerbala Journal of …, 2013 - iasj.net
Click reaction is the conversion of organic azides and terminal acetylenes completely into the corresponding 1, 4-disubstituted 1, 2, 3-triazoles. Since the innovation of the click reaction, …
Number of citations: 8 iasj.net
VF Ferreira, FC Silva, CC Perrone - Química Nova, 2001 - SciELO Brasil
An experiment showing the readily available disaccharide (sucrose) as reagent for experiments in undergraduate chemistry laboratory is described. The preparation of 2, 3: 4, 5-di-O-…
Number of citations: 2 www.scielo.br
R Sangamithra, ST Narenderan… - Journal of Applied …, 2020 - japsonline.com
Topiramate is an anticonvulsant used to treat seizures and prevent migraines. The aim of this study was to develop and validate a simple and sensitive liquid chromatography-tandem …
Number of citations: 1 japsonline.com
A Váradi, A Gergely, S Béni, P Jankovics… - European journal of …, 2011 - Elsevier
Sixteen 3-O- and 6-O-sulfate esters of morphine, codeine and some of their N-methyl quaternary derivatives were synthesized by means of sulfation with pyridine–SO 3 complex and …
Number of citations: 22 www.sciencedirect.com
GS Kanchan, A Hannan, MMA Mujeeb… - Journal of Evolution …, 2016 - scholar.archive.org
Alcohol dependence is a complex psychological and neurobiological disorder. It is important to recognize that as an individual moves from initial alcohol use to the other end of the …
Number of citations: 1 scholar.archive.org
D Das - 2017 - search.proquest.com
Methods: This was a 12 week randomized, open label, parallel group, comparative clinical study between baclofen and topiramate in which 82 patients were screened and 70 patients …
Number of citations: 0 search.proquest.com
LA Sukkarieh - 2023 - search.proquest.com
Background: Over the last few decades, the number of people who use herbal remedies without a prescription has increased. Many plants and pharmacological compounds derived …
Number of citations: 0 search.proquest.com
BA Johnson, N Ait-Daoud - Current pharmaceutical design, 2010 - ingentaconnect.com
Predicated upon a neuropharmacological conceptual model, there is now solid clinical evidence to support the efficacy of topiramate for the treatment of alcohol dependence. …
Number of citations: 112 www.ingentaconnect.com

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